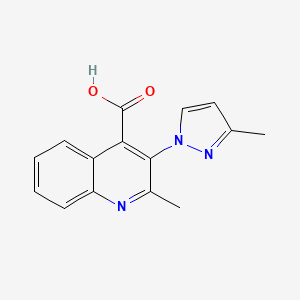
2-甲基-3-(3-甲基-1H-吡唑-1-基)喹啉-4-甲酸
描述
“2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is a compound that belongs to the class of pyrazole-bearing compounds . Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole-bearing compounds, including “2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .科学研究应用
药学应用
喹啉及其衍生物(如喹喔啉和喹唑啉)由于其广泛的生物活性而在药学化学中具有重要意义。它们参与新型生物活性化合物的合成,作为药物开发中的关键支架。这些杂环化合物因其稳定性和在其核心中引入各种生物活性部分的能力而被探索用于抗肿瘤、抗微生物和各种慢性病治疗 (Pereira 等,2015;Lipunova 等,2018)。
缓蚀
喹啉衍生物也显示出作为防腐材料的显着效果。它们与表面金属原子形成高度稳定的螯合配合物,防止金属腐蚀。这种应用在工业环境中尤为重要,在这些环境中耐腐蚀性对于材料的寿命和安全性至关重要 (Verma 等,2020)。
光电材料
将喹唑啉和嘧啶片段掺入 π 扩展共轭体系中对于制造新型光电材料非常重要。这些材料用于电子设备、发光元件、光电转换元件和图像传感器。这些杂环化合物的独特性质促进了 OLED 技术和其他光电应用的进步 (Lipunova 等,2018)。
作用机制
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied for their pharmacological effects . These compounds have shown efficacy against various diseases, suggesting that they interact with multiple cellular targets .
Mode of Action
It’s known that pyrazole-containing compounds can interact with various cellular targets, leading to changes in cellular functions . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .
Biochemical Pathways
Related compounds have been found to interfere with the folate pathway in leishmania species, leading to potent antileishmanial activity .
Pharmacokinetics
It’s known that the solubility, lipophilicity, and molecular size of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Related compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . By inhibiting this enzyme, 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid can interfere with the proliferation of cancer cells. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways . It can also affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In non-cancerous cells, the effects of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid may be less pronounced, but it can still influence cell signaling and metabolic processes.
Molecular Mechanism
At the molecular level, 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the unwinding of DNA necessary for replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, altering their activity and leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes . These changes can influence the overall impact of the compound on cellular function and viability.
Dosage Effects in Animal Models
The effects of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transport proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid is an important factor in determining its activity and function. This compound can be targeted to specific compartments within the cell, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In the mitochondria, it can affect cellular respiration and energy production, leading to changes in cellular metabolism .
属性
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-8-18(17-9)14-10(2)16-12-6-4-3-5-11(12)13(14)15(19)20/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCQCYEPLKWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3175174.png)
![4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B3175179.png)
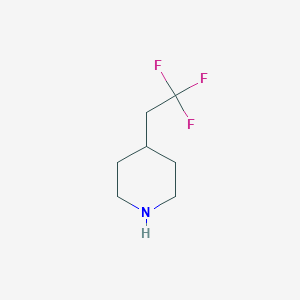
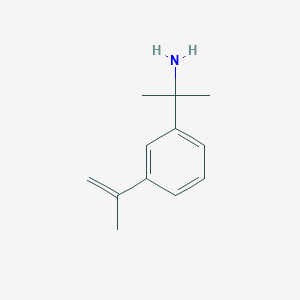
![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)
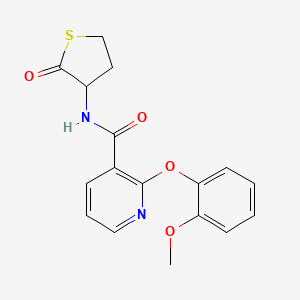
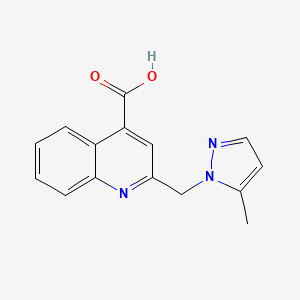
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)


![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)
